molecular formula C9H15N3 B14870123 2-(3-(Aminomethyl)azetidin-1-yl)-2-cyclopropylacetonitrile

2-(3-(Aminomethyl)azetidin-1-yl)-2-cyclopropylacetonitrile

Cat. No.: B14870123
M. Wt: 165.24 g/mol
InChI Key: UZTQWAYSABLXLY-UHFFFAOYSA-N
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Description

2-(3-(Aminomethyl)azetidin-1-yl)-2-cyclopropylacetonitrile is a heterocyclic compound containing an azetidine ring Azetidines are four-membered saturated heterocycles with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Aminomethyl)azetidin-1-yl)-2-cyclopropylacetonitrile typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by the aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Aminomethyl)azetidin-1-yl)-2-cyclopropylacetonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(3-(Aminomethyl)azetidin-1-yl)-2-cyclopropylacetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(Aminomethyl)azetidin-1-yl)-2-cyclopropylacetonitrile involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered ring containing one nitrogen atom.

    Oxetane: A four-membered ring containing one oxygen atom.

    Pyrrole: A five-membered ring containing one nitrogen atom.

Uniqueness

2-(3-(Aminomethyl)azetidin-1-yl)-2-cyclopropylacetonitrile is unique due to its specific structure, which combines an azetidine ring with a cyclopropylacetonitrile group. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

2-[3-(aminomethyl)azetidin-1-yl]-2-cyclopropylacetonitrile

InChI

InChI=1S/C9H15N3/c10-3-7-5-12(6-7)9(4-11)8-1-2-8/h7-9H,1-3,5-6,10H2

InChI Key

UZTQWAYSABLXLY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C#N)N2CC(C2)CN

Origin of Product

United States

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